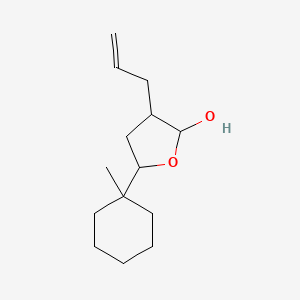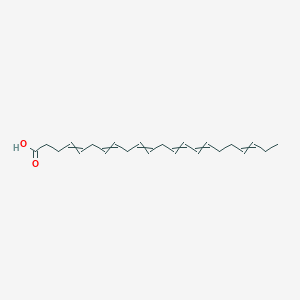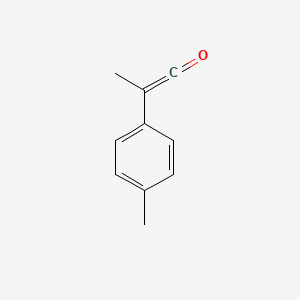![molecular formula C9H18FNSi B14262556 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane CAS No. 169228-30-2](/img/structure/B14262556.png)
5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane: is a unique organosilicon compound characterized by its tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with fluorinating agents. One common method includes the use of mercury(II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br) to afford the corresponding 1-substituted silatranes . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silatranes with different substituents.
Reduction: Reduction reactions can modify the silicon center, leading to different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted silatranes, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology and Medicine: The compound has shown potential as an antitumor agent. Computer simulations have indicated that certain derivatives of silatranes, including this compound, may possess significant biological activity .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon center in the compound is highly reactive, allowing it to form stable complexes with different biological molecules. This interaction can disrupt normal cellular processes, leading to its potential antitumor effects .
Comparación Con Compuestos Similares
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Comparison: Compared to other similar compounds, 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. This fluorine substitution enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
169228-30-2 |
|---|---|
Fórmula molecular |
C9H18FNSi |
Peso molecular |
187.33 g/mol |
Nombre IUPAC |
5-fluoro-1-aza-5-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18FNSi/c10-12-7-1-4-11(5-2-8-12)6-3-9-12/h1-9H2 |
Clave InChI |
RXPAMLWZKQDCJX-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC[Si](C1)(CCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

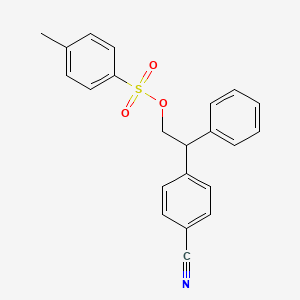
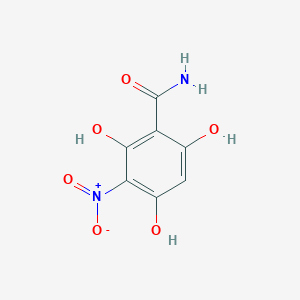
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
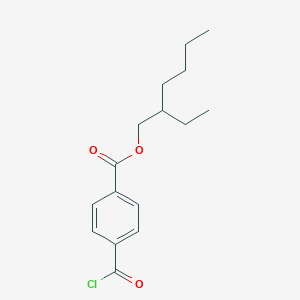

![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
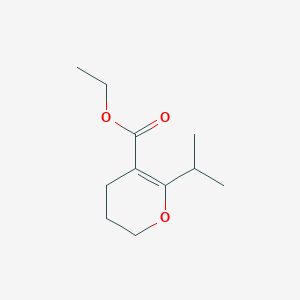
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
